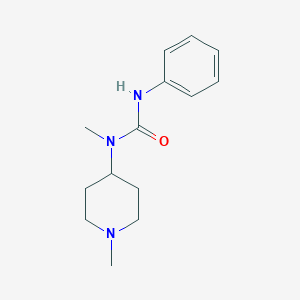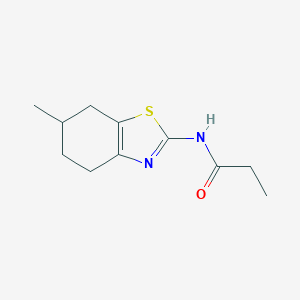![molecular formula C14H20N2O3S B256688 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C16H22N2O3S. It is also known as TAK-659 and is an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained attention in the scientific community due to its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine have been studied extensively. It has been shown to have inhibitory effects on BTK, which leads to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments is its specificity for BTK. This specificity allows for targeted inhibition of BTK, which can be useful in studying the role of BTK in various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies on the mechanism of action and biochemical and physiological effects of this compound could provide valuable insights into the role of BTK in various diseases.
Synthesemethoden
The synthesis of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves the reaction between 4-ethylbenzenesulfonyl chloride and 1-acetyl piperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and purification steps. The yield of the synthesis process is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have inhibitory effects on BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is involved in the proliferation and survival of B-cells, which are involved in various autoimmune disorders and cancers.
Eigenschaften
Produktname |
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C14H20N2O3S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
1-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O3S/c1-3-13-4-6-14(7-5-13)20(18,19)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
AMZNQCTVZZBAKR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
